molecular formula C8H6N2S B8575910 2,2'-(Thiophene-2,5-diyl)diacetonitrile

2,2'-(Thiophene-2,5-diyl)diacetonitrile

Cat. No. B8575910
M. Wt: 162.21 g/mol
InChI Key: HIVWZZUKICTAJS-UHFFFAOYSA-N
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Patent
US07361671B2

Procedure details

An solution of sodium cyanide (97.7 g, 1.99 mol) in anhydrous DMF (650 mL) is cooled to 0° C. and treated with 2,5-bis-chloromethyl-thiophene (84.7 g, 468 mmol) in one portion. The reaction mixture is allowed to warm to room temperature with stirring for 24 h, then heated to 40° C. for an additional 0.5 h. After cooling to room temperature, chloroform (300 mL) is added and the mixture is poured into saturated aq NaCl. After separation, the aq layer is extracted with chloroform (3×). The combined organic layers are washed with saturated aq NaCl, dried over MgSO4, filtered and concentrated in vacuo. The resulting residue is purified by distillation to give (5-cyanomethyl-thiophen-2-yl)-acetonitrile (19.2 g, 25.3%) as a light brown oil: (bp 160-165° C., 0.75 mm Hg; Rf 0.26 (15% ethyl acetate in heptane); 1H NMR (CDCl3, 300 MHz) δ 6.93 (s, 2 H), 3.85 (s, 4 H).
Quantity
97.7 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
84.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].Cl[CH2:5][C:6]1[S:7][C:8]([CH2:11]Cl)=[CH:9][CH:10]=1.C(Cl)(Cl)Cl.[Na+].[Cl-].C[N:20]([CH:22]=O)C>>[C:1]([CH2:5][C:6]1[S:7][C:8]([CH2:11][C:22]#[N:20])=[CH:9][CH:10]=1)#[N:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
97.7 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
650 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
84.7 g
Type
reactant
Smiles
ClCC=1SC(=CC1)CCl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. for an additional 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
After separation
EXTRACTION
Type
EXTRACTION
Details
the aq layer is extracted with chloroform (3×)
WASH
Type
WASH
Details
The combined organic layers are washed with saturated aq NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The resulting residue is purified by distillation

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)CC1=CC=C(S1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g
YIELD: PERCENTYIELD 25.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.